3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Overview
Description
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide typically involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form 4-ethylbenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves the reaction of the triazole derivative with hydrazine hydrate to form the carbohydrazide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and reduce production costs would be essential. Additionally, purification methods such as recrystallization and chromatography would be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological pathways. The triazole ring can interact with enzymes or receptors, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
- 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carbohydrazide
- 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbohydrazide
Uniqueness
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-7-3-5-8(6-4-7)9-13-10(16-15-9)11(17)14-12/h3-6H,2,12H2,1H3,(H,14,17)(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMUBWGCJUDYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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